An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Diethoxyphenyl)acetohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Diethoxyphenyl)acetohydrazide
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(3,4-Diethoxyphenyl)acetohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in published literature, this guide consolidates available information and provides inferred protocols and data based on well-established chemical principles and analysis of closely related analogues.
Introduction
2-(3,4-Diethoxyphenyl)acetohydrazide belongs to the class of acetohydrazides, which are derivatives of hydrazine and carboxylic acids. The core structure, featuring a hydrazide moiety (-CONHNH2), is a recognized pharmacophore and a versatile synthetic intermediate. The presence of the 3,4-diethoxyphenyl group is expected to influence the compound's lipophilicity and biological activity. Hydrazide-hydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications, including antimicrobial and antifungal properties.[1] This guide will detail the probable synthetic route and expected analytical characteristics of the title compound.
Synthesis Protocol
The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide can be logically achieved through a two-step process starting from the commercially available 2-(3,4-diethoxyphenyl)acetic acid. The proposed synthetic pathway involves an initial esterification of the carboxylic acid to its ethyl ester, followed by hydrazinolysis to yield the final acetohydrazide.
Step 1: Synthesis of Ethyl 2-(3,4-diethoxyphenyl)acetate (Intermediate)
Principle: The esterification of a carboxylic acid is typically achieved by reacting it with an alcohol in the presence of a strong acid catalyst. This is a reversible reaction, and driving it to completion often involves removing the water formed during the reaction or using an excess of the alcohol.
Experimental Protocol (Inferred):
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To a solution of 2-(3,4-diethoxyphenyl)acetic acid (1.0 eq.) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
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Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,4-diethoxyphenyl)acetate.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide
Principle: The most common and effective method for the preparation of acid hydrazides is the hydrazinolysis of their corresponding esters. This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the ester carbonyl group.
Experimental Protocol:
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Dissolve ethyl 2-(3,4-diethoxyphenyl)acetate (1.0 eq.) in a suitable solvent like ethanol or methanol.[2]
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Add an excess of hydrazine hydrate (typically 3-5 eq.) to the solution.[2]
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.[3]
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After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.[2]
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If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-(3,4-Diethoxyphenyl)acetohydrazide.
Characterization Data
The structural confirmation of the synthesized 2-(3,4-Diethoxyphenyl)acetohydrazide relies on a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 238.28 g/mol |
| Exact Mass | 238.131742 g/mol |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
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Experimental Data (DMSO-d6): A ¹H NMR spectrum for 2-(3,4-diethoxyphenyl)acetohydrazide in DMSO-d6 is available.[4]
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Predicted Chemical Shifts (δ) and Multiplicities:
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Aromatic Protons: Signals for the three aromatic protons on the di-substituted benzene ring are expected in the range of δ 6.7-7.0 ppm. These will likely appear as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets.
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-CH₂- (Methylene adjacent to aromatic ring): A singlet for the two methylene protons is expected around δ 3.3-3.5 ppm.
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-O-CH₂- (Methylene of ethoxy groups): Two quartets for the four methylene protons of the two ethoxy groups should appear around δ 3.9-4.1 ppm.
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-CH₃ (Methyl of ethoxy groups): Two triplets for the six methyl protons of the two ethoxy groups are expected around δ 1.3-1.4 ppm.
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-NH₂ and -NH- Protons: Broad singlets for the amine and amide protons are expected. Their chemical shifts can vary depending on concentration and temperature but are typically in the range of δ 4.2 ppm (-NH₂) and δ 9.0 ppm (-NH-).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. No direct experimental spectrum is available, but the chemical shifts can be predicted based on analogous structures.
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Predicted Chemical Shifts (δ):
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Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 168-172 ppm.
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Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 110-150 ppm. The carbons attached to the ethoxy groups will be the most downfield in this region.
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-O-CH₂- Carbons: Signals for the methylene carbons of the ethoxy groups are expected around δ 63-65 ppm.
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-CH₂- Carbon (adjacent to aromatic ring): A signal for the methylene carbon is expected around δ 40-45 ppm.
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-CH₃ Carbons: Signals for the methyl carbons of the ethoxy groups are expected in the upfield region, around δ 14-16 ppm.
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IR (Infrared) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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Predicted Characteristic Absorption Bands (cm⁻¹):
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N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.
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C-H Stretching (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
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C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.
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N-H Bending (Amide II): An absorption band around 1580-1620 cm⁻¹.
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C-O Stretching (Ether): Strong absorptions in the region of 1200-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) for the aryl ether linkages.
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C=C Stretching (Aromatic): Bands of variable intensity in the 1450-1600 cm⁻¹ region.
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MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak (M⁺):
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The mass spectrum should show a molecular ion peak at m/z = 238, corresponding to the molecular weight of the compound.
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Expected Fragmentation Pattern:
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Loss of the hydrazide group (-NHNH₂) to give a fragment at m/z = 207.
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Cleavage of the C-C bond between the methylene group and the carbonyl group, leading to a prominent peak corresponding to the 3,4-diethoxyphenylmethyl cation at m/z = 179.
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Other fragments corresponding to the loss of ethoxy groups and further fragmentation of the aromatic ring.
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Experimental Workflows and Synthesis Diagram
The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the steps involved.
